molecular formula C18N12 B186706 Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile CAS No. 105598-27-4

Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile

Cat. No. B186706
M. Wt: 384.3 g/mol
InChI Key: DKHNGUNXLDCATP-UHFFFAOYSA-N
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Description

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems and has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .


Synthesis Analysis

HAT derivatives have been used in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . The design principles and synthetic strategies towards HAT derivatives have been established . A common method of synthesis involves a reaction between sodium thiocyanate (NaSCN) and thionyl chloride (SOCl2) under low temperature and sufficient ventilation .


Molecular Structure Analysis

The molecular structure of Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is planar and rigid, which contributes to its excellent π–π stacking ability . This property makes it a suitable building block in a variety of molecular systems .


Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile can be used as a significant deazotizing agent, commonly used in organic chemical reactions for the deazotization process . It can also be used in other reactions in the field of organic synthesis, such as oxidation, amination, and sulfuration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.27 and a density of 1.86 . It has a melting point of over 500°C and a predicted boiling point of 988.7±65.0 °C . It is a crystalline solid with an ammonia-like odor and can dissolve in water and some organic solvents like ethanol and dimethylformamide .

Scientific Research Applications

Electron-Deficient Aromatic System and Material Applications

HAT is an electron deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability, making it a foundational scaffold in organic materials and nanoscience. Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage highlights its versatility in material science applications (Segura et al., 2015).

Fluorescence Sensors

Several studies have demonstrated the utility of HAT derivatives as sensitive and selective fluorescence sensors for various metal ions. For instance, certain HAT derivatives exhibit remarkable fluorescence selectivity for Zn(2+) and Cd(2+) ions, with clear visual indicators and low detection limits, making them potential candidates for fluorescence-based sensing applications (Zhang et al., 2013); (Zhang et al., 2014).

Solar Cell Applications

In the field of solar energy, HAT has been utilized in the development of polymer solar cells. A study described the use of HAT as a hole collection layer in an environmentally friendly full-organic carrier collection layer for polymer solar cells, showcasing its potential in renewable energy technologies (Shi et al., 2014).

Optoelectronic Devices

HAT derivatives have also been investigated as potential n-type materials for use in optoelectronic devices. Their high electron affinity and ionization potential make them suitable for applications in organic light-emitting diodes and solar cells (Li et al., 2011).

Liquid Crystal Compounds

Research has shown the effectiveness of HAT derivatives in forming liquid crystal compounds. These compounds exhibit stable liquid crystal phases and have been enhanced by CPI (complementary polytopic interaction) compounds, demonstrating their utility in material science and liquid crystal technology (Boden et al., 2001).

Safety And Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn during operation . It is recommended to operate in a well-ventilated area to avoid inhalation or accidental ingestion .

Future Directions

Given its unique properties and wide range of applications, Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is expected to continue to be a subject of interest in the fields of organic materials and nanoscience . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold .

properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNGUNXLDCATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile

CAS RN

105598-27-4
Record name Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
L Sims, U Hörmann, R Hanfland, RCI MacKenzie… - Organic …, 2014 - Elsevier
A common failure mechanism of organic solar cells is the development of an s-shaped current voltage curve. Herein, we investigated the origin of this degradation mechanism by …
Number of citations: 38 www.sciencedirect.com
Z Chen, N Tian, P Tao, S Chen, D Ma… - Advanced Materials …, 2022 - Wiley Online Library
Achieving efficient deep blue phosphorescent organic light‐emitting diodes (PHOLEDs) is one of the most difficult and challenging targets nowadays, especially when the Commission …
Number of citations: 5 onlinelibrary.wiley.com
W Choi, S Hong, Y Jeong, Y Cho… - Advanced Functional …, 2021 - Wiley Online Library
Among many of 2D semiconductor‐based devices, type III PN junction diodes are given special attentions due to their unique function, negative differential resistance (NDR). However, …
Number of citations: 16 onlinelibrary.wiley.com
K Kuwano, H Ogo, M Chikamatsu… - Japanese Journal of …, 2019 - iopscience.iop.org
The present study used transparent conductive oxide films as the top electrode of semitransparent organic photovoltaic (ST-OPV) cells. Indium zinc oxide (IZO) was fabricated by a …
Number of citations: 2 iopscience.iop.org
W Gu, X Liu, X Pi, X Dai, S Zhao, L Yao… - IEEE Photonics …, 2017 - ieeexplore.ieee.org
Despite the technological importance of silicon quantum dots (Si QDs) which are solely made of abundant and nontoxic Si, Si-QD light-emitting diodes (LEDs) clearly lag behind those …
Number of citations: 47 ieeexplore.ieee.org
J Han, C Zhang, S Peng, X Zhang, X Liu… - Journal of Materials …, 2021 - pubs.rsc.org
The 2D materials Bi2O2Se and graphene have emerged with ultrahigh mobility, showing great potential in near-infrared optical communication and photo-detection with high speed. …
Number of citations: 6 pubs.rsc.org
AL Shi, YQ Li, XC Jiang, ZS Ma, QK Wang… - Applied Physics …, 2014 - pubs.aip.org
We constructed a concept of the full-organic carrier collection layer (CCL) used for polymer solar cells. The CCL is composed of dipyrazino [2, 3-f: 2′, 3′-h] quinoxaline-2, 3, 6, 7, 10, …
Number of citations: 5 pubs.aip.org
QPB Nguyen, SJ Baek, MJ Kim, NY Shin, GW Kim… - Molecules, 2014 - mdpi.com
During the past few years, organic light emitting diodes (OLEDs) have been increasingly studied due to their emerging applicability. However, some of the properties of existing OLEDs …
Number of citations: 13 www.mdpi.com
F Zhang, W Li, Y Yu, Y Jing, D Ma, F Zhang… - Journal of Materials …, 2016 - pubs.rsc.org
Two novel iridium(III) complexes [Ir(ppy)2(PhOXD)] (1, ppy = 2-phenylpyridine, PhOXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide) and [Ir(ppy)2(POXD)] (2, POXD = N-(5-phenyl-1,3…
Number of citations: 26 pubs.rsc.org
PS Johnson, I Boukahil, FJ Himpsel… - The Journal of …, 2016 - ACS Publications
The energies of the frontier orbitals and their electron–hole binding energy are key quantities in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. A …
Number of citations: 10 pubs.acs.org

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